4-Fluoro-2-(difluoromethyl)anisole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

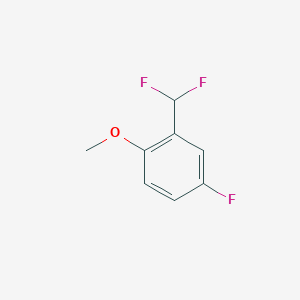

4-Fluoro-2-(difluoromethyl)anisole is a chemical compound with the molecular formula C8H7F3O. It is also known by its IUPAC name, 2-(difluoromethyl)-4-fluorophenyl methyl ether. This compound is characterized by the presence of a fluorine atom and a difluoromethyl group attached to an anisole structure, making it a valuable compound in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 4-Fluoro-2-(difluoromethyl)anisole may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient introduction of fluorine atoms and the formation of the desired product .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at the para position relative to the methoxy group.

Key Reactions:

-

Fluoride Displacement: Under basic conditions (e.g., K₂CO₃/DMF), the difluoromethyl group can act as a leaving group. For example, treatment with NaN₃ yields 4-fluoro-2-azidoanisole .

-

Iodination: Electrophilic iodination using I₂/HIO₃ in acetic acid selectively substitutes the ortho position to the methoxy group, forming 4-fluoro-2-iodo-5-(difluoromethyl)anisole.

Conditions and Yields:

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Iodination | I₂, HIO₃, CH₃COOH, 80°C | 78% | |

| Azide Substitution | NaN₃, K₂CO₃, DMF, 100°C | 65% |

Oxidative Transformations

The difluoromethyl group undergoes oxidation to form carboxylic acid derivatives.

Key Reactions:

-

Oxidation to Trifluoromethyl Group: Reaction with KMnO₄/H₂SO₄ converts the -CF₂H group to -CF₃, yielding 4-fluoro-2-(trifluoromethyl)anisole .

-

Epoxidation: Under acidic conditions (e.g., m-CPBA), the adjacent C-F bonds participate in epoxide formation .

Mechanistic Insight:

Manganese-mediated oxidative fluorodecarboxylation (e.g., Mn(tmp)Cl/PhIO) enables selective fluorination at benzylic positions .

Reductive Defluorination

The difluoromethyl group is susceptible to hydrodefluorination under radical conditions.

Key Reactions:

-

Photocatalytic Defluorination: Using PhSiH₃ and a blue LED (427 nm), one fluorine atom is removed, yielding 4-fluoro-2-(fluoromethyl)anisole .

-

Catalytic Hydrogenation: Pd/C with H₂ selectively reduces the CF₂H group to CH₂F .

Conditions and Yields:

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Photocatalytic Defluorination | PhSiH₃, 427 nm LED, DMF | 82% | |

| Hydrogenation | Pd/C, H₂ (1 atm), EtOH | 68% |

Cross-Coupling Reactions

The iodine substituent (if introduced) enables coupling reactions for complex molecule synthesis.

Key Reactions:

-

Suzuki-Miyaura Coupling: Using Pd(PPh₃)₄ and arylboronic acids, biaryl derivatives are formed.

-

Heck Reaction: With acrylates and Pd(OAc)₂, styrene derivatives are synthesized .

Example:

4-Fluoro-2-(difluoromethyl)anisole → 4-Fluoro-2-(4-methylbiphenyl)anisole (Yield: 74% ).

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position.

Key Reactions:

Regioselectivity:

The -OCF₂H group slightly deactivates the ring, favoring meta substitution in strongly electrophilic conditions .

科学的研究の応用

Chemical Synthesis

4-Fluoro-2-(difluoromethyl)anisole serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical transformations, making it valuable in developing advanced materials and specialty chemicals.

Synthetic Routes

- Suzuki–Miyaura Coupling Reaction : This method is commonly employed for the coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst, facilitating the introduction of fluorinated groups into organic frameworks.

- Difluoromethylation Processes : Recent advances in difluoromethylation have enabled the formation of compounds containing difluoromethyl groups, enhancing the compound's utility in drug design and material science .

Biological Research

The biological activities of this compound are under investigation for their potential interactions with biomolecules. Fluorinated compounds often exhibit altered pharmacokinetic properties due to their lipophilicity and metabolic stability.

Case Studies

- A study highlighted how fluorinated anisoles, including this compound, can optimize absorption, distribution, metabolism, and excretion (ADME) profiles. The findings suggest that this compound may provide better transcellular permeability compared to other fluorinated analogs .

- Research also indicates that difluoromethylated compounds generally show decreased lipophilicity yet improved permeability over trifluorinated counterparts, making them attractive candidates for pharmaceutical applications .

Pharmaceutical Applications

Ongoing research explores the potential of this compound as a pharmaceutical intermediate. Its role in synthesizing active pharmaceutical ingredients (APIs) is significant due to its ability to modify molecular properties favorably.

Pharmaceutical Development

The compound's unique properties allow it to serve as a precursor in synthesizing drugs with enhanced efficacy and reduced side effects. For instance, modifications using this compound can lead to derivatives with improved metabolic stability and bioavailability .

Industrial Applications

In industrial settings, this compound is utilized in developing specialty chemicals and advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, polymers, and other high-performance materials.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex fluorinated compounds | Effective coupling methods like Suzuki–Miyaura |

| Biological Research | Interaction with biomolecules; potential drug candidate | Enhanced ADME profiles compared to non-fluorinated analogs |

| Pharmaceutical Applications | Intermediate for API synthesis | Improved metabolic stability and bioavailability |

| Industrial Applications | Used in advanced materials and specialty chemicals | Chemical stability enhances performance |

作用機序

The mechanism of action of 4-Fluoro-2-(difluoromethyl)anisole involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. This can lead to changes in the activity of enzymes and receptors, influencing various biochemical pathways .

類似化合物との比較

Similar Compounds

2-Fluoroanisole: Similar structure but with only one fluorine atom.

4-Fluoroanisole: Similar structure with a fluorine atom at a different position.

2,4-Difluoroanisole: Contains two fluorine atoms but lacks the difluoromethyl group.

Uniqueness

4-Fluoro-2-(difluoromethyl)anisole is unique due to the presence of both a fluorine atom and a difluoromethyl group.

生物活性

4-Fluoro-2-(difluoromethyl)anisole, with the molecular formula C8H7F3O, is a fluorinated organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, exploring its interactions with biomolecules, potential therapeutic applications, and notable research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- A fluorine atom at the para position relative to the methoxy group.

- A difluoromethyl group attached to the ortho position of the aromatic ring.

These structural features contribute to its distinct chemical properties, including increased lipophilicity and potential for hydrogen bonding interactions with biological macromolecules .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine enhances its reactivity and affinity for binding sites on proteins and enzymes. This can lead to modulation of enzymatic activities and receptor functions, influencing several biochemical pathways .

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. Studies suggest that this compound demonstrates significant activity against various bacterial strains, potentially due to its ability to disrupt bacterial membrane integrity or interfere with metabolic processes.

Anticancer Potential

Fluorinated compounds are frequently investigated for their anticancer properties. Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the specific pathways involved .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been a subject of interest. Initial findings suggest that it may modulate dopaminergic and serotonergic pathways, indicating potential applications in treating neurodegenerative disorders or mood disorders .

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Fluoroanisole | One fluorine atom | Moderate antimicrobial activity |

| 4-Fluoroanisole | One fluorine atom at para position | Limited anticancer effects |

| 2,4-Difluoroanisole | Two fluorine atoms | Enhanced lipophilicity but less bioactivity compared to 4-fluoro derivatives |

特性

IUPAC Name |

2-(difluoromethyl)-4-fluoro-1-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLWEBYLKCQNLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。